molecular formula C13H13ClF3N5O B2578535 1-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-3-ethylurea CAS No. 2059513-69-6

1-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-3-ethylurea

Cat. No.: B2578535
CAS No.: 2059513-69-6
M. Wt: 347.73
InChI Key: FGMCJFNIYGYHEH-UHFFFAOYSA-N
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Description

The compound “1-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-3-ethylurea” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyrazole ring and a pyridine ring, both of which are aromatic heterocycles. The trifluoromethyl group attached to the pyridine ring contributes to the unique properties of the compound .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated various methodologies for synthesizing heterocyclic compounds that share structural motifs or synthetic pathways with the chemical . For instance, the facile synthesis of trifluoromethylated pyrano[4,3-b]pyrans through a one-pot three-component reaction highlights the role of trifluoromethyl groups in constructing complex heterocycles (W. Wang et al., 2012). Similarly, the development of new chromium(III) complexes based on tridentate pyrazolyl pyridyl ligands for ethylene polymerization and oligomerization showcases the application of such compounds in catalysis and polymer science (Jong-Eun Park et al., 2015).

Organic Synthesis and Functionalization

The regioselective synthesis of 2,6‐Dimethyl‐3,5‐bis[(3‐aryl‐5‐trifluoromethyl)‐isoxazol‐4‐carbonyl]‐pyridine derivatives illustrates the utility of similar chemical frameworks in creating functionalized molecules for potential applications in drug discovery and material science (Yi Yang et al., 2013). This approach emphasizes the importance of strategic functional group introduction for deriving novel compounds with desirable properties.

Mechanoluminescent Materials

Research on Pt(II) complexes bearing spatially encumbered pyridinyl pyrazolate chelates, which could be structurally or synthetically analogous to the chemical , has led to the development of mechanoluminescent and highly efficient white OLEDs. These findings underscore the chemical's potential in advancing OLED technology through the synthesis of novel luminescent materials (Li-min Huang et al., 2013).

Antiviral Compound Development

The synthesis, reactions, and evaluation of antiviral activities of heterocyclic compounds underscore the potential of chemicals with similar structures in contributing to the development of new antiviral agents. This aligns with the broader objective of discovering novel therapeutic agents to combat viral infections (F. Attaby et al., 2006).

Future Directions

Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and in the synthesis of several pharmaceuticals . It is expected that many novel applications of these compounds will be discovered in the future .

Properties

IUPAC Name

1-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N5O/c1-2-18-12(23)21-9-5-20-22(6-9)7-11-10(14)3-8(4-19-11)13(15,16)17/h3-6H,2,7H2,1H3,(H2,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMCJFNIYGYHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CN(N=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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